Technical Whitepaper: Physicochemical Profiling of 1,6-Naphthyridin-4-ol
Technical Whitepaper: Physicochemical Profiling of 1,6-Naphthyridin-4-ol
The following technical guide details the physicochemical properties, structural dynamics, and experimental characterization of 1,6-Naphthyridin-4-ol.
Core Scaffold Analysis for Drug Discovery Applications
Executive Summary
1,6-Naphthyridin-4-ol (CAS: 5268-38-2) is a bicyclic nitrogenous heterocycle serving as a critical pharmacophore in medicinal chemistry.[1] Structurally distinct from its quinoline analogues due to the presence of a second nitrogen atom in the distal ring, this scaffold exhibits unique electronic properties that are exploited in the design of kinase inhibitors (e.g., c-Met, PDE5) and antibacterial agents.
This guide addresses the compound's most defining feature—its prototropic tautomerism —and provides a rigorous framework for its physicochemical characterization, solubility profiling, and handling in high-throughput screening (HTS) environments.
Molecular Identity & Structural Dynamics
The nomenclature "1,6-Naphthyridin-4-ol" is chemically ambiguous without defining the medium.[1] In the solid state and polar solvents, the compound exists predominantly as the 1,6-naphthyridin-4(1H)-one tautomer.[1] This keto-enol equilibrium dictates its hydrogen bonding capability, membrane permeability (LogD), and receptor binding affinity.[1]
Tautomeric Equilibrium
The proton transfer occurs between the hydroxyl oxygen at C4 and the ring nitrogen at N1. The stability of the "one" form (keto) is driven by the amidic resonance stabilization, despite the apparent loss of aromaticity in the pyridine ring.
Figure 1: Tautomeric and ionization landscape of 1,6-Naphthyridin-4-ol.[1] The equilibrium heavily favors the keto form in physiological conditions.
Physicochemical Profile
The following data synthesizes experimental values and high-confidence predictions for the core scaffold.
| Property | Value / Range | Technical Note |
| CAS Number | 5268-38-2 | Often listed as the "4-ol" but supplied as the "one".[1] |
| Molecular Formula | C₈H₆N₂O | MW: 146.15 g/mol |
| Physical State | Solid (Powder) | High melting point (>250°C) due to intermolecular H-bonding networks typical of pyridones.[1] |
| pKa (Basic) | ~3.8 (N6) | Protonation occurs at the distal pyridine nitrogen (N6), not the amide-like N1. |
| pKa (Acidic) | ~10.5 - 11.0 | Deprotonation of the N1-H (lactam) moiety.[1] |
| LogP (Neutral) | 0.5 – 0.9 | Significantly lower than naphthalene due to polarity of the amide/lactam functionality. |
| TPSA | ~45 Ų | Favorable for cell permeability; dominated by the amide/pyridine nitrogens. |
| Solubility (Water) | Low (< 1 mg/mL) | Poor solubility at neutral pH due to strong crystal lattice energy (π-stacking + H-bonds).[1] |
| Solubility (DMSO) | High (> 50 mM) | Recommended solvent for stock solution preparation.[1] |
Spectroscopic Characterization
Correct identification of the tautomer requires specific spectroscopic markers.
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UV-Vis Spectroscopy:
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1H NMR (DMSO-d6):
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Amide Proton: A broad singlet typically appearing downfield (δ 11.0–12.5 ppm) confirms the presence of the NH (keto) form.
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Ring Protons: The C2-H and C3-H protons show characteristic coupling constants (J ~ 7 Hz) distinct from the fully aromatic pyridine pattern of the enol form.
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Experimental Protocols
To ensure data integrity in drug development pipelines, the following self-validating protocols are recommended.
Protocol: Potentiometric pKa Determination
Objective: Accurately determine the ionization constants to predict solubility at physiological pH.
Reagents:
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0.1 M HCl and 0.1 M NaOH (standardized).[1]
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Ionic Strength Adjuster: 0.15 M KCl.[1]
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Solvent: Water (degassed, CO2-free).[1] Note: If solubility is <0.1 mg/mL, use Methanol/Water cosolvent extrapolation.
Workflow:
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Calibration: Calibrate the electrode using pH 1.68, 4.01, 7.00, and 10.01 buffers. Slope efficiency must be >98%.[1]
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Sample Prep: Dissolve 2-3 mg of compound in minimal MeOH (if needed) and make up to 20 mL with 0.15 M KCl.
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Titration:
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Data Analysis: Use the Bjerrum difference plot method.[1]
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Validation Check: The curve must show two inflection points corresponding to N6 protonation (acidic region) and N1 deprotonation (basic region).
-
Protocol: Kinetic Solubility Profiling (DMSO Stock)
Objective: Assess the compound's precipitation risk during biological assays.[2]
Workflow:
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Stock Prep: Prepare a 10 mM stock solution in anhydrous DMSO.
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QC Step: Verify complete dissolution via visual inspection or light scattering.[1]
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-
Dilution: Spatially dilute the stock into phosphate-buffered saline (PBS, pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (Final DMSO < 1%).
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Incubation: Shake at 25°C for 24 hours.
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Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
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Quantification: Analyze filtrate via HPLC-UV (254 nm).
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Calculation: Solubility = (Area_filtrate / Area_standard) × Concentration_standard.[1]
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Figure 2: Kinetic solubility profiling workflow for HTS validation.
Applications in Drug Discovery
The 1,6-naphthyridin-4-one scaffold is a "privileged structure" in medicinal chemistry.[1][3]
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Kinase Inhibition: The donor-acceptor motif (NH-CO) mimics the adenosine ring of ATP, allowing it to form bidentate hydrogen bonds with the hinge region of kinases (e.g., c-Met, VEGFR).[1]
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Fragment-Based Design: Its low molecular weight (<150 Da) and defined vector geometry make it an ideal starting fragment.[1]
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Fluorescence: Derivatives often exhibit fluorescence, useful for designing trackable chemical probes.[1]
References
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PubChem Compound Summary . 1,6-Naphthyridin-4-ol (CID 79997).[1] National Center for Biotechnology Information.[1] [Link][1]
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Journal of Medicinal Chemistry . Tautomerism in Drug Discovery: 1,6-Naphthyridin-2(1H)-ones and related scaffolds. (General reference to scaffold utility in kinase inhibitors). [Link]
